molecular formula C16H22N2O2 B267647 N-[3-(1-piperidinylcarbonyl)phenyl]butanamide

N-[3-(1-piperidinylcarbonyl)phenyl]butanamide

Cat. No. B267647
M. Wt: 274.36 g/mol
InChI Key: QIENKYCHEGKOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-piperidinylcarbonyl)phenyl]butanamide, also known as PB-22, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. PB-22 is a member of the JWH family of synthetic cannabinoids, which are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. PB-22 has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, making it a useful tool for studying the endocannabinoid system.

Mechanism of Action

N-[3-(1-piperidinylcarbonyl)phenyl]butanamide exerts its effects by binding to CB1 and CB2 receptors in the brain and other tissues. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes such as appetite, pain perception, and mood. When N-[3-(1-piperidinylcarbonyl)phenyl]butanamide binds to these receptors, it can activate or inhibit various signaling pathways, leading to a range of effects on the body.
Biochemical and Physiological Effects:
N-[3-(1-piperidinylcarbonyl)phenyl]butanamide has been shown to have a range of biochemical and physiological effects in various studies. These include the release of neurotransmitters such as dopamine and glutamate, the induction of hypothermia, and the modulation of pain perception. N-[3-(1-piperidinylcarbonyl)phenyl]butanamide has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

N-[3-(1-piperidinylcarbonyl)phenyl]butanamide has several advantages as a tool for scientific research. It is a highly selective agonist for CB1 and CB2 receptors, making it useful for investigating the specific effects of these receptors. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, N-[3-(1-piperidinylcarbonyl)phenyl]butanamide also has some limitations. It has a relatively short half-life in the body, which can make it difficult to study its effects over longer periods of time. Additionally, its effects on the endocannabinoid system may be different from those of natural cannabinoids, which can limit its usefulness in certain types of studies.

Future Directions

There are several potential future directions for research on N-[3-(1-piperidinylcarbonyl)phenyl]butanamide and other synthetic cannabinoids. One area of interest is the development of more selective agonists for CB1 and CB2 receptors, which could help to elucidate the specific effects of these receptors on various physiological processes. Another area of interest is the investigation of the anti-inflammatory effects of N-[3-(1-piperidinylcarbonyl)phenyl]butanamide and other synthetic cannabinoids, which could have potential therapeutic applications for conditions such as arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the long-term effects of synthetic cannabinoids on the body, particularly with respect to their potential for addiction and other adverse effects.

Synthesis Methods

N-[3-(1-piperidinylcarbonyl)phenyl]butanamide is typically synthesized using a multi-step process that involves the reaction of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid with piperidine and butanoyl chloride. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-[3-(1-piperidinylcarbonyl)phenyl]butanamide has been used in a variety of scientific studies to investigate the pharmacology and physiology of the endocannabinoid system. One study found that N-[3-(1-piperidinylcarbonyl)phenyl]butanamide was able to activate CB1 and CB2 receptors in a dose-dependent manner, leading to the release of neurotransmitters such as dopamine and glutamate. Another study showed that N-[3-(1-piperidinylcarbonyl)phenyl]butanamide was able to induce hypothermia in mice, a common effect of cannabinoids.

properties

Product Name

N-[3-(1-piperidinylcarbonyl)phenyl]butanamide

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-[3-(piperidine-1-carbonyl)phenyl]butanamide

InChI

InChI=1S/C16H22N2O2/c1-2-7-15(19)17-14-9-6-8-13(12-14)16(20)18-10-4-3-5-11-18/h6,8-9,12H,2-5,7,10-11H2,1H3,(H,17,19)

InChI Key

QIENKYCHEGKOMQ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)N2CCCCC2

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)N2CCCCC2

Origin of Product

United States

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